4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
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Overview
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple phenyl groups, a chloro-substituted trifluoromethylphenyl group, and a trione moiety, making it a subject of interest in synthetic organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multi-step organic reactions. One common approach includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled temperature conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trione derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic applications, particularly in pain management.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: A related compound used in the synthesis of various derivatives.
4-(Trifluoromethyl)benzylamine: Another compound with a trifluoromethyl group, used in different chemical applications.
4-(Trifluoromethyl)phenylboronic acid: Utilized in boronic acid chemistry and coupling reactions.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione stands out due to its unique structural features, including the combination of multiple phenyl groups, a chloro-substituted trifluoromethylphenyl group, and a trione moiety
Properties
Molecular Formula |
C40H25ClF3NO3 |
---|---|
Molecular Weight |
660.1 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C40H25ClF3NO3/c41-30-22-21-28(23-29(30)40(42,43)44)45-35(46)33-34(36(45)47)39(27-19-11-4-12-20-27)32(25-15-7-2-8-16-25)31(24-13-5-1-6-14-24)38(33,37(39)48)26-17-9-3-10-18-26/h1-23,33-34H |
InChI Key |
ADVPIZJIRKKLCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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